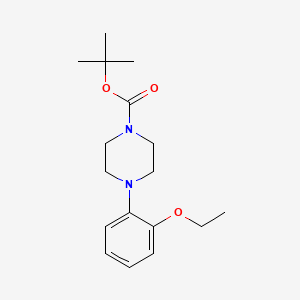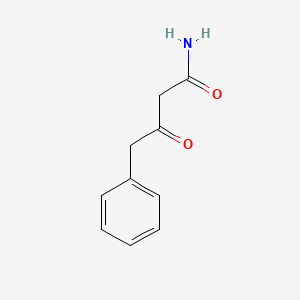
3-Oxo-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-4-phenylbutanamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of butanamide and contains a phenyl group attached to the fourth carbon atom of the butanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Oxo-4-phenylbutanamide can be synthesized through several methods, including the following:
Amide Formation: The compound can be synthesized by reacting 3-oxo-4-phenylbutanoic acid with ammonia or an amine under dehydration conditions.
Reduction of Acid Chlorides: Another method involves the reduction of 3-oxo-4-phenylbutanoyl chloride using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis of Esters: The compound can also be prepared by hydrolyzing the ester derivative of 3-oxo-4-phenylbutanoic acid under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-oxo-4-phenylbutanoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-oxo-4-phenylbutanoic acid
Reduction: Corresponding amine derivatives
Substitution: Various amide derivatives
Applications De Recherche Scientifique
3-Oxo-4-phenylbutanamide has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and is used to study amide chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 3-Oxo-4-phenylbutanamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Oxo-4-phenylbutanamide is similar to other amides and phenyl-containing compounds. its unique structure and properties set it apart. Some similar compounds include:
4-Phenylbutanamide: Lacks the keto group at the 3-position.
3-Oxo-4-phenylbutanoic acid: The carboxylic acid derivative of the compound.
N-Phenylbutanamide: A different amide with a phenyl group attached to the nitrogen atom.
These compounds share structural similarities but differ in their functional groups and chemical properties, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C10H11NO2/c11-10(13)7-9(12)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Clé InChI |
UDSDVAYDAHFQRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


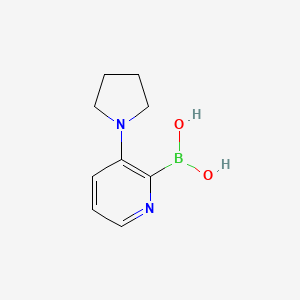
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
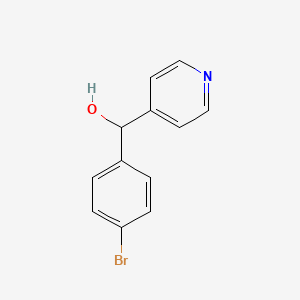
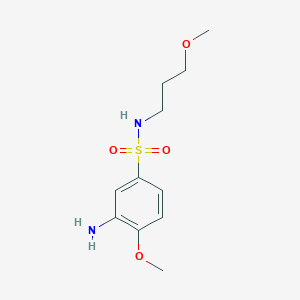

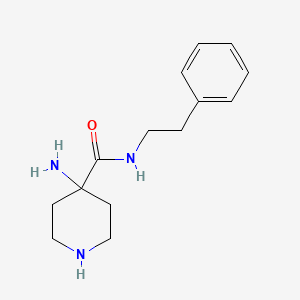
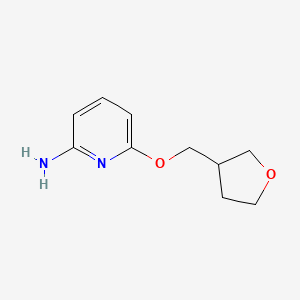

![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)
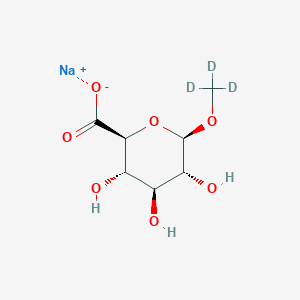

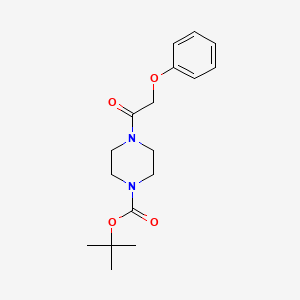
![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
